6-Cyclopropyl-2-({1-[2-(morpholin-4-yl)ethyl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 6-Cyclopropyl-2-({1-[2-(morpholin-4-yl)ethyl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one is a derivative of pyridazinone, a class of compounds known for their potential pharmacological properties. Although the specific compound is not directly mentioned in the provided papers, it is structurally related to the compounds discussed in the research. The papers focus on the synthesis and biological evaluation of 2-substituted-6-(morpholinyl/piperidinyl)pyridazin-3(2H)-ones, which share a common pyridazinone core and morpholine or piperidine substituents .
Synthesis Analysis
The synthesis of related compounds involves the creation of 2-substituted-6-(morpholinyl/piperidinyl)pyridazin-3(2H)-ones, which are established using various spectroscopic techniques. The process likely involves multiple steps, including the formation of the pyridazinone core and the subsequent addition of morpholine or piperidine groups. The exact synthesis route for the compound would be similar, with the addition of a cyclopropyl group to the structure .
Molecular Structure Analysis
The molecular structure of a related compound, 2-{2-[4-(4-Fluorophenyl)piperazin-1-yl]-2-oxoethyl}-6-(morpholin-4-yl)-4-phenylpyridazin-3(2H)-one, shows that the morpholine ring adopts a chair conformation, and the piperazine ring is puckered. The dihydropyridazine ring makes specific dihedral angles with the phenyl and benzene rings. These structural features contribute to the overall conformation and potential reactivity of the molecule. The compound of interest would have a similar conformation with the addition of a cyclopropyl group, which may influence its dihedral angles and interactions .
Chemical Reactions Analysis
The chemical reactions involving pyridazinone derivatives typically include interactions with biological targets that lead to their anti-inflammatory and analgesic effects. The specific reactions of the compound would depend on its precise structure and the presence of functional groups that can interact with enzymes or receptors in the body. The related compounds have been evaluated for such biological activities, indicating that the compound may also undergo similar reactions in a biological context .
Physical and Chemical Properties Analysis
While the physical and chemical properties of the specific compound are not detailed in the provided papers, the related compounds' properties can be inferred. These compounds are likely to have moderate molecular weights and exhibit solid-state properties conducive to forming stable crystal structures, as evidenced by the presence of C—H⋯O interactions and C—H⋯π interactions in the crystal lattice. The solubility, melting points, and other physical properties would be determined by the specific substituents and their arrangement in the molecule .
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Reactions
The compound 6-Cyclopropyl-2-({1-[2-(morpholin-4-yl)ethyl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one, due to its structural complexity, might be involved in various chemical syntheses and reactions, contributing to the development of novel compounds with potential applications in pharmaceuticals and materials science. For instance, the interaction of morpholine and piperidine derivatives in chemical reactions can lead to the formation of compounds with significant biological activities. A study by Yamagata et al. (1993) explored the preparation of dihydrothiophenium-1-bis(ethoxycarbonyl)methylides and their recyclization with a base, showcasing the versatility of morpholine and piperidine derivatives in synthesizing heterocyclic compounds with potential pharmacological properties (Yamagata, Takaki, Ohkubo, & Yamazaki, 1993).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
6-cyclopropyl-2-[[1-(2-morpholin-4-ylethyl)piperidin-4-yl]methyl]pyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N4O2/c24-19-4-3-18(17-1-2-17)20-23(19)15-16-5-7-21(8-6-16)9-10-22-11-13-25-14-12-22/h3-4,16-17H,1-2,5-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCOVWTCIMPMAQJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN(C(=O)C=C2)CC3CCN(CC3)CCN4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Cyclopropyl-2-({1-[2-(morpholin-4-yl)ethyl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.